molecular formula C6H5NO3 B7947305 (E)-3-(2-nitrovinyl)furan CAS No. 53916-74-8

(E)-3-(2-nitrovinyl)furan

Cat. No.: B7947305
CAS No.: 53916-74-8
M. Wt: 139.11 g/mol
InChI Key: YMCXKFWNFUMXOD-HNQUOIGGSA-N
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Description

(E)-3-(2-nitrovinyl)furan is an organic compound belonging to the nitrovinylfuran family It is characterized by a furan ring substituted with a nitrovinyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-3-(2-nitrovinyl)furan can be synthesized through several methods. One common approach involves the condensation of furfural with nitromethane in the presence of a base, such as sodium hydroxide, to form the nitrovinyl intermediate. This intermediate is then subjected to cyclization to yield the desired product. The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts, such as palladium on carbon, can enhance the reaction efficiency and reduce the production time. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-nitrovinyl)furan undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst is commonly used.

    Substitution: Electrophilic reagents such as halogens and nitrating agents are used under controlled conditions.

Major Products Formed

    Oxidation: Nitro derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives with the nitro group converted to an amino group.

    Substitution: Various substituted furans with different functional groups attached to the furan ring.

Scientific Research Applications

(E)-3-(2-nitrovinyl)furan has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (E)-3-(2-nitrovinyl)furan involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The furan ring can also participate in various biochemical pathways, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(2-nitrovinyl)furan
  • 2,5-Dimethyl-3-(2-nitrovinyl)furan
  • 2-Nitro-5-(2-nitrovinyl)furan

Uniqueness

(E)-3-(2-nitrovinyl)furan is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-[(E)-2-nitroethenyl]furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3/c8-7(9)3-1-6-2-4-10-5-6/h1-5H/b3-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCXKFWNFUMXOD-HNQUOIGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC=C1/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10878873
Record name 3-(B-NITROVINYL)FURAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10878873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53916-74-8
Record name 3-(B-NITROVINYL)FURAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10878873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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